molecular formula C15H18BrNO3 B3231719 (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328339-47-4

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3231719
CAS No.: 1328339-47-4
M. Wt: 340.21
InChI Key: ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a chemical compound. It is a 5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one compound . The IUPAC name for a similar compound, 1,5-dioxa-9-azaspiro[5.5]undecane, is C8H15NO2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a spirocyclic system (a system of two rings sharing one atom, in this case, the nitrogen atom). The compound also contains an oxygen atom in the ring structure .

Future Directions

The future directions for research on “(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” and similar compounds could include further exploration of their biological activity and potential applications in medicine or other fields .

Mechanism of Action

Target of Action

The primary target of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A RNA modification process .

Biochemical Pathways

The compound affects the m6A RNA modification pathway. m6A is the most prevalent RNA modification, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It’s found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with good bioavailability .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the function of the METTL3/METTL14 protein complex, leading to a decrease in m6A RNA modification.

Properties

IUPAC Name

(3-bromophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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